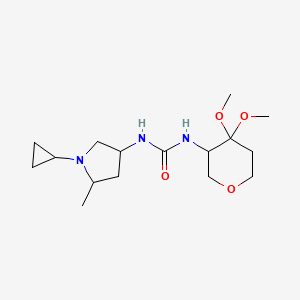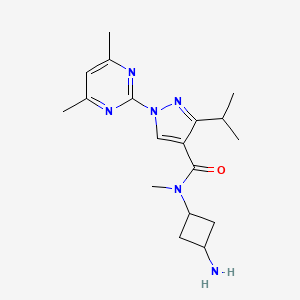![molecular formula C20H19N3O3 B7438732 N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been found to interact with the same receptors in the brain and body.
Mecanismo De Acción
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects by binding to and activating cannabinoid receptors in the brain and body. Specifically, this compound has been found to interact with the CB1 receptor, which is primarily located in the central nervous system and is involved in the regulation of pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the reduction of oxidative stress. These effects are thought to underlie the compound's therapeutic potential in a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide in laboratory experiments is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, including the development of more selective and potent analogs, the investigation of its effects on other physiological systems, and the exploration of its potential as a therapeutic agent in a variety of conditions. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to develop appropriate dosing regimens and delivery methods.
Métodos De Síntesis
The synthesis of N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves several steps, including the reaction of 3-cyclopropylphenylboronic acid with 5-(methoxymethyl)-1,3,4-oxadiazol-2-yl chloride, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been found to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties that may be beneficial in the treatment of conditions such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-12-18-22-23-20(26-18)16-6-2-5-15(10-16)19(24)21-17-7-3-4-14(11-17)13-8-9-13/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFAPALLCTLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)
![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)
![N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide](/img/structure/B7438664.png)
![(4S)-N-[2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxamide](/img/structure/B7438681.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1,2-diazaspiro[2.4]hept-1-ene-5-carboxamide](/img/structure/B7438690.png)
![(6,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)-(4-hydroxy-2,2-dimethylpyrrolidin-1-yl)methanone](/img/structure/B7438691.png)
![2-cyclopropyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7438693.png)

![N-(1,2-thiazol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7438701.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)acetamide](/img/structure/B7438710.png)
![5-[[2-(1-Methoxypiperidin-4-yl)acetyl]amino]-1-methylpyrazole-3-carboxylic acid](/img/structure/B7438717.png)
![1-[(1-Acetyl-2,3-dihydroindole-5-carbonyl)-methylamino]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B7438725.png)
